

5-Bromo-2-(trifluoromethyl)-1H-indole CAS number

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Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)-1H-indole

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An In-Depth Technical Guide to **5-Bromo-2-(trifluoromethyl)-1H-indole** (CAS: 837392-60-6):
A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of **5-Bromo-2-(trifluoromethyl)-1H-indole**, identified by CAS number 837392-60-6.^{[1][2][3][4]} This heterocyclic compound has emerged as a strategically important building block for researchers in medicinal chemistry and drug development. Its structure uniquely combines a bromine atom at the 5-position, an ideal handle for synthetic diversification via cross-coupling reactions, with a trifluoromethyl group at the 2-position. The trifluoromethyl moiety is a well-established bioisostere that can significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.^[5] This guide will explore the compound's physicochemical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, predictive spectroscopic analysis, and its potential applications in the design of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Properties

5-Bromo-2-(trifluoromethyl)-1H-indole is a solid at room temperature, typically supplied as a high-purity reagent for laboratory use.^[1] Its core structure consists of a bicyclic indole nucleus, which is a privileged scaffold found in numerous biologically active molecules.^{[6][7]} The strategic placement of the bromo and trifluoromethyl substituents provides a unique electronic

and steric profile, making it a valuable intermediate for constructing complex molecular architectures.

Table 1: Key Physicochemical Properties

Property	Value	Source
CAS Number	837392-60-6	[1][2]
Molecular Formula	C ₉ H ₅ BrF ₃ N	[1][8]
Molecular Weight	264.04 g/mol	[1][3]
Appearance	Solid	[1][4]
Purity	≥97% (Typical)	[1][4]
InChI	InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12,13)/h1-4,14H	[1][8]
InChIKey	QUSUYOMFIYYARB-UHFFFAOYSA-N	[1][8]
SMILES	C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F	[8]

| Predicted XLogP | 3.2 [[8] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for **5-Bromo-2-(trifluoromethyl)-1H-indole** are not extensively detailed in publicly available literature, a plausible and robust pathway can be designed based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and highly effective method for constructing the indole core and is adaptable for this target.[9]

The logical approach involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine with a suitable three-carbon precursor bearing a trifluoromethyl group, such as 1,1,1-trifluoroacetone or its synthetic equivalent.

Proposed Synthetic Pathway: Fischer Indole Synthesis

- **Hydrazone Formation:** The first step is the condensation of (4-bromophenyl)hydrazine with 1,1,1-trifluoroacetone. This reaction is typically performed in a protic solvent like ethanol and is often acid-catalyzed to facilitate the nucleophilic attack of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone intermediate.
- **Cyclization and Aromatization:** The isolated hydrazone is then subjected to a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. [9] Heating promotes a [3,3]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by the loss of ammonia and subsequent tautomerization to form the stable, aromatic indole ring.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC) to ensure the completion of one step before proceeding to the next.

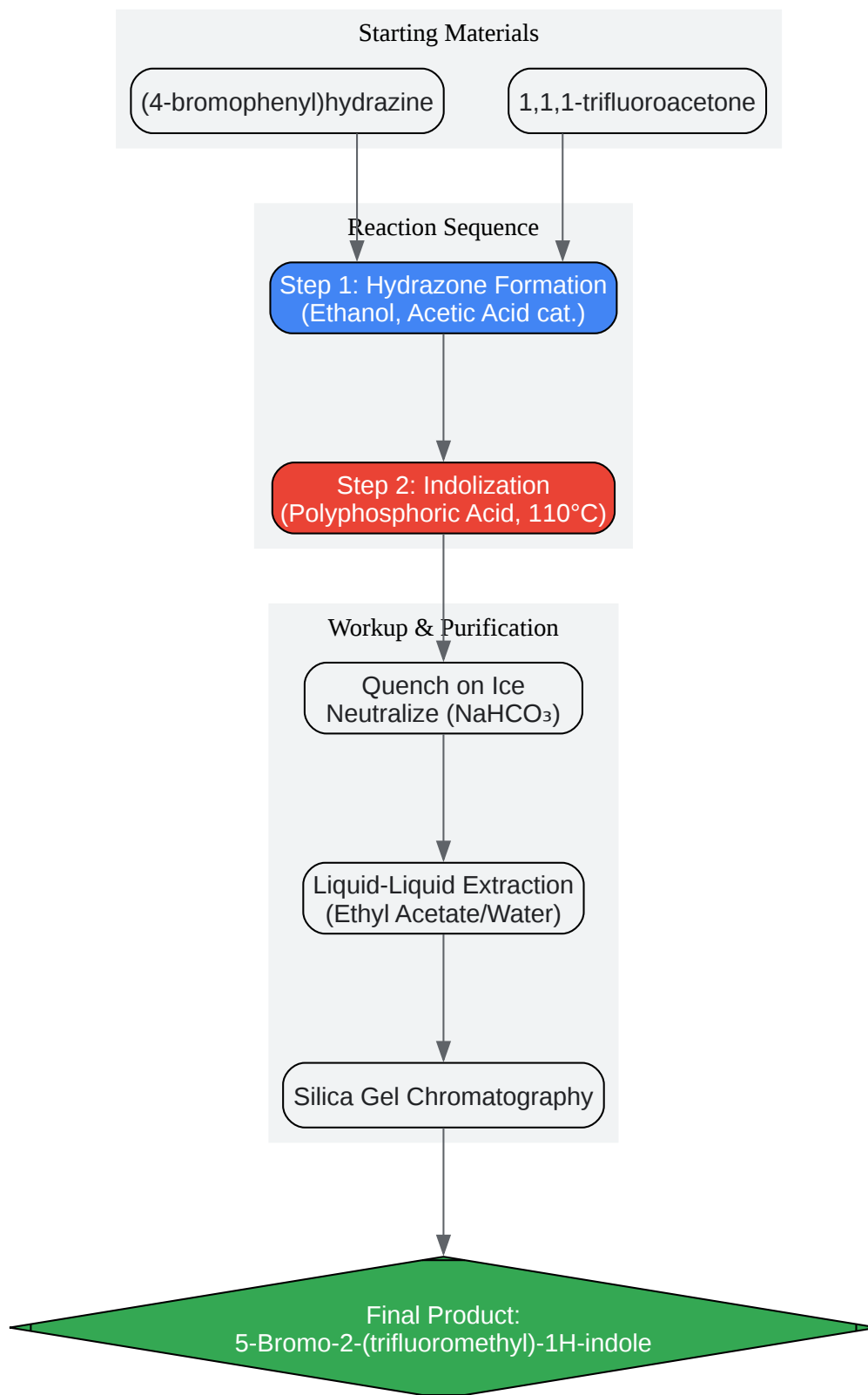
- **Step 1: Hydrazone Synthesis**
 - To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
 - Add 1,1,1-trifluoroacetone (1.2 eq) to the mixture.
 - Add a catalytic amount of glacial acetic acid (3-4 drops).
 - Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) for the disappearance of the hydrazine starting material.
 - Once complete, reduce the solvent volume under vacuum. Add water to precipitate the crude hydrazone.
 - Filter the solid, wash with cold water, and dry under vacuum. The crude hydrazone can often be used in the next step without further purification.

- Step 2: Indolization
 - Pre-heat polyphosphoric acid (PPA) (10x weight of hydrazone) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.
 - Carefully add the crude hydrazone from Step 1 in portions to the hot PPA. The viscosity of the mixture will increase.
 - Increase the temperature to 100-120°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the hydrazone is consumed.
 - Cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with stirring.
 - Neutralize the acidic solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Step 3: Purification
 - The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure **5-Bromo-2-(trifluoromethyl)-1H-indole**.

Causality in Experimental Design

- Acid Catalyst (Indolization): A strong Brønsted or Lewis acid is essential to protonate the hydrazone, which facilitates the key[3][3]-sigmatropic rearrangement and subsequent cyclization. PPA is often chosen as it serves as both the catalyst and the solvent.
- Temperature Control: The indolization step requires heat to overcome the activation energy of the rearrangement. However, excessive temperatures can lead to decomposition and side-product formation.

- Purification: Column chromatography is necessary to separate the desired product from potential regioisomers and other impurities formed during the high-temperature cyclization.



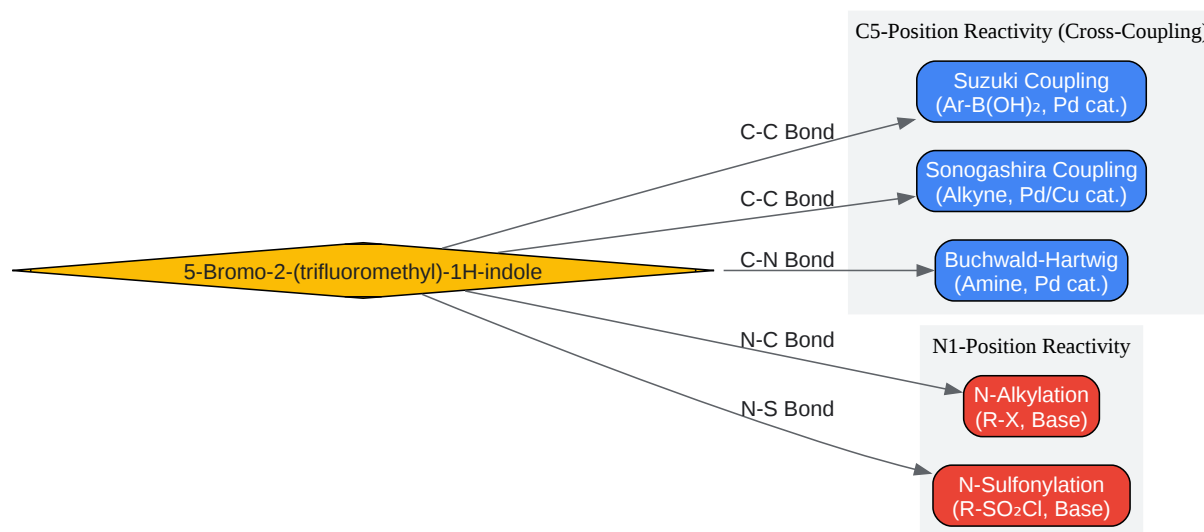
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Caption: Proposed synthetic workflow for **5-Bromo-2-(trifluoromethyl)-1H-indole**.

Chemical Reactivity and Strategic Derivatization

The synthetic value of this molecule lies in the orthogonal reactivity of its key functional groups: the C5-bromo substituent and the N-H proton of the indole ring.

- **Palladium-Catalyzed Cross-Coupling at C5:** The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, a common strategy in the late-stage functionalization of drug candidates.
 - **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds.
 - **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, creating substituted anilines.
 - **Heck Coupling:** Reaction with alkenes to introduce vinyl groups.
- **N-H Functionalization:** The indole nitrogen is a nucleophile and can be readily alkylated, acylated, or arylated. This position is often modified to modulate solubility, cell permeability, or to block potential metabolic pathways.
 - **N-Alkylation:** Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) introduces alkyl chains.
 - **N-Arylation:** Ullmann or Buchwald-Hartwig coupling conditions can be used to attach aryl groups.
 - **N-Sulfonylation:** Reaction with sulfonyl chlorides (e.g., tosyl chloride) provides a protecting group or a pharmacophoric element.



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Caption: Key reactivity pathways for synthetic diversification.

Predictive Spectroscopic Analysis

For a researcher synthesizing this compound, the following spectroscopic signatures would be expected to confirm its identity and purity.

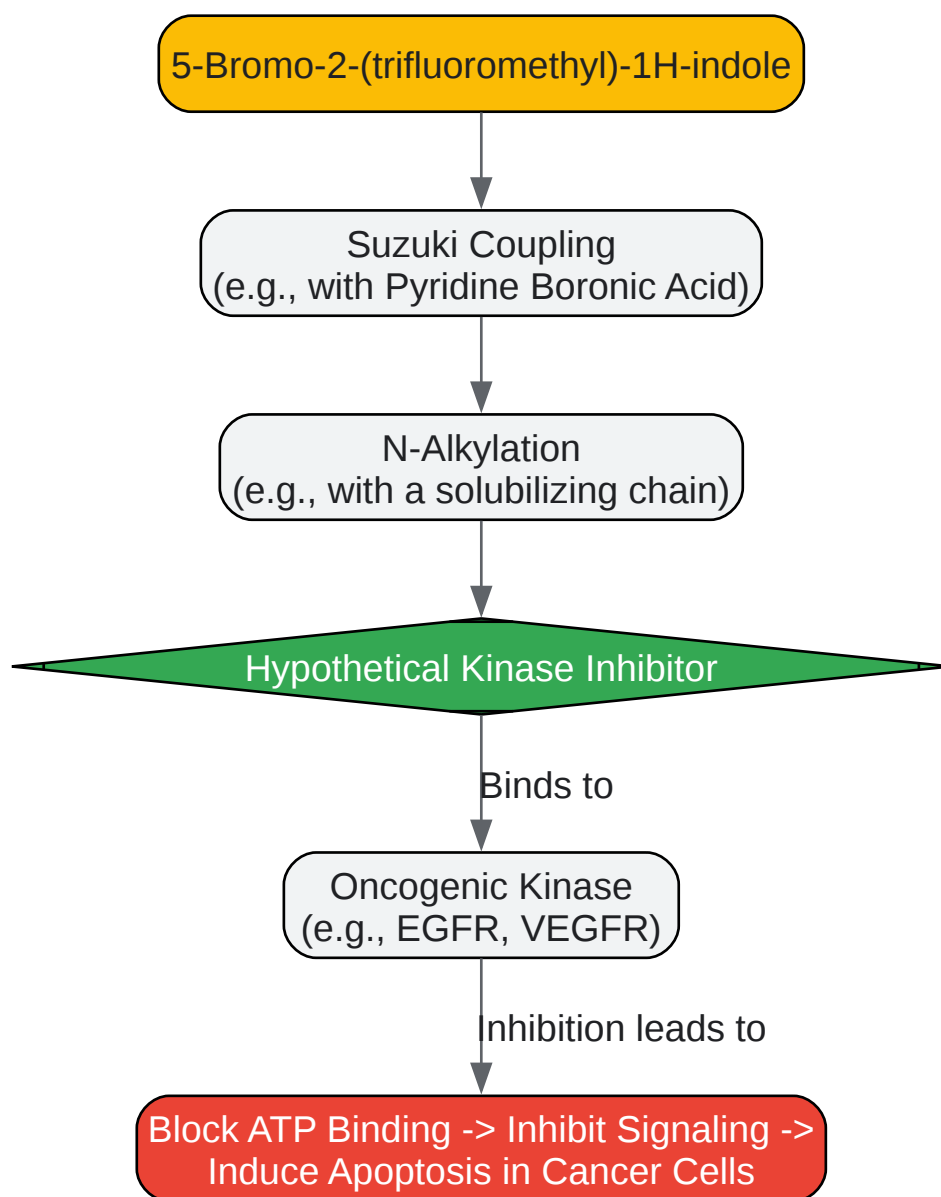
- ¹H NMR:** The spectrum in CDCl₃ would show several signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring and the C3-proton of the indole. A broad singlet at a downfield shift (>8.0 ppm) is characteristic of the N-H proton.
- ¹³C NMR:** The spectrum would display nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The other aromatic carbons would appear in the typical 110-140 ppm range.

- ^{19}F NMR: This is a crucial technique for confirming the trifluoromethyl group. A sharp singlet would be expected, as there are no adjacent fluorine or hydrogen atoms to cause splitting.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity ($\sim 1:1$ ratio). This isotopic pattern is the definitive signature of a molecule containing a single bromine atom. Predicted mass spectrometry data is also available.[\[8\]](#)

Applications in Medicinal Chemistry

The indole scaffold is a cornerstone of drug discovery, and its halogenated and trifluoromethylated derivatives are of particular interest.[\[5\]](#)[\[6\]](#)[\[7\]](#) **5-Bromo-2-(trifluoromethyl)-1H-indole** is an ideal starting material for developing inhibitors of various protein kinases, which are critical targets in oncology.[\[10\]](#)

- Kinase Inhibitor Scaffolds: Indole derivatives are known to act as "hinge-binding" motifs in ATP-competitive kinase inhibitors. The N-H group can act as a hydrogen bond donor, while the aromatic core makes favorable hydrophobic interactions. Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of EGFR and VEGFR-2, two key kinases in cancer progression.[\[6\]](#)[\[10\]](#)
- Enhancement of Pharmacokinetic Properties: The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidative metabolism.[\[5\]](#) It also increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.
- Library Synthesis: The combination of the reactive bromine handle and the drug-like CF_3 group makes this compound a powerful platform for generating large libraries of diverse molecules for high-throughput screening against various biological targets.



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Caption: Application in the design of a hypothetical kinase inhibitor.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **5-Bromo-2-(trifluoromethyl)-1H-indole**. Information can be extrapolated from safety data sheets of structurally related compounds.^{[2][11][12][13]}

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][12][13]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][12] Avoid all personal contact, including skin and eye contact.[2][11] Do not eat, drink, or smoke in the laboratory.[11]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.
 - Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids open.[11][13] Seek medical attention.
 - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11][13]
 - Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Keep away from heat, sparks, and open flames.

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